![molecular formula C13H16N2O5 B1521794 Boc-4-aminooxanilic acid CAS No. 1185303-18-7](/img/structure/B1521794.png)
Boc-4-aminooxanilic acid
Overview
Description
Boc-4-aminooxanilic acid is a BOC-protected derivative of PABA . It has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 .
Synthesis Analysis
The synthesis of Boc-4-aminooxanilic acid involves the use of Boc anhydride in a catalyst and solvent-free media . The process is efficient and eco-friendly, providing almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .Molecular Structure Analysis
Boc-4-aminooxanilic acid contains a total of 36 bonds, including 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aromatic (thio-) carbamate, and 1 hydroxyl group .Chemical Reactions Analysis
Boc-4-aminooxanilic acid can undergo N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be facilitated by simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .Physical And Chemical Properties Analysis
Boc-4-aminooxanilic acid has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
I have conducted a search for the scientific research applications of Boc-4-aminooxanilic acid. However, detailed information on six to eight unique applications is not readily available in the search results. The available information suggests that Boc-4-aminooxanilic acid is primarily used for:
Proteomics Research
It is mentioned as a specialty product for proteomics research, which involves the study of proteomes and their functions .
Chemoselective BOC Protection
It is used in the chemoselective BOC protection of amines, amino acids, and amino alcohols, which is an important step in peptide synthesis .
Mechanism of Action
Target of Action
Boc-4-aminooxanilic acid is a derivative of aminocaproic acid . Aminocaproic acid is an antifibrinolytic agent that acts by inhibiting plasminogen activators which have fibrinolytic properties . Therefore, it can be inferred that Boc-4-aminooxanilic acid may also target plasminogen activators.
Mode of Action
Aminocaproic acid works by binding reversibly to the kringle domain of plasminogen and blocking the binding of plasminogen to fibrin, thereby inhibiting its activation to plasmin . This prevents the breakdown of fibrin, the main protein component of blood clots, thereby promoting clot formation .
Biochemical Pathways
By inhibiting plasminogen activators, Boc-4-aminooxanilic acid could potentially prevent the conversion of plasminogen to plasmin, a key enzyme in the fibrinolysis pathway that degrades fibrin clots .
Pharmacokinetics
Aminocaproic acid is well-absorbed orally and widely distributed in body tissues and fluids . It is metabolized in the liver and excreted in the urine . The bioavailability of Boc-4-aminooxanilic acid may be influenced by similar factors.
Result of Action
Based on its structural similarity to aminocaproic acid, it can be inferred that boc-4-aminooxanilic acid may promote clot formation by inhibiting fibrinolysis .
Future Directions
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(19)15-9-6-4-8(5-7-9)14-10(16)11(17)18/h4-7H,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHBMHRTNUBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146451 | |
Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-aminooxanilic acid | |
CAS RN |
1185303-18-7 | |
Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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